

Rivulobirin E: A Technical Guide on Physicochemical Properties and Antiviral Activity

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Compound of Interest

Compound Name: Rivulobirin E

Cat. No.: B018884

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Introduction

Rivulobirin E is a naturally occurring coumarin, a class of compounds known for their diverse pharmacological activities. Isolated from the roots of *Heracleum candicans*, **Rivulobirin E** has garnered interest within the scientific community for its potential as an antiviral agent^[1]. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Rivulobirin E**, alongside detailed experimental protocols relevant to its characterization and a proposed mechanism of action. Due to the limited availability of specific experimental data for **Rivulobirin E** in publicly accessible literature, this guide combines established information with generalized methodologies applicable to the broader class of coumarin derivatives.

Physicochemical Properties

The fundamental physicochemical properties of **Rivulobirin E** are crucial for its handling, formulation, and interpretation of biological activity. While exhaustive experimental data for this specific compound is not widely published, the following table summarizes its known identifiers and properties.

Property	Value	Source
IUPAC Name	9-[2-hydroxy-3-[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one	[1]
CAS Number	237407-59-9	[1][2][3][4][5]
Molecular Formula	C ₃₂ H ₃₀ O ₁₁	[1][3]
Molecular Weight	590.6 g/mol	[1][3]
Canonical SMILES	<chem>CC(C)(C(COC1=C2C(=CC3=C1OC(=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC(=C6)C=CC(=O)O5)C(C)(C)O</chem>	[1][3]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Experimental Protocols

The following sections outline detailed methodologies for the determination of key physicochemical and biological properties of coumarin derivatives like **Rivulobirin E**. These are generalized protocols and may require optimization for this specific molecule.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Electrothermal)
- Capillary tubes (open at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of **Rivulobirin E** is finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rate of 10-20 °C/min initially.
- Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has melted is recorded as the end of the melting range.
- For a more accurate determination, repeat the measurement with a slower heating rate (1-2 °C/min) near the expected melting point.

Determination of Solubility

Principle: The equilibrium solubility of a compound in a given solvent is determined by creating a saturated solution and measuring the concentration of the solute.

Apparatus:

- Analytical balance
- Vials with screw caps

- Constant temperature shaker/incubator
- Centrifuge or filtration apparatus (e.g., with 0.45 μm PTFE filters)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Add an excess amount of **Rivulobirin E** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
- Seal the vial and place it in a constant temperature shaker set to a specific temperature (e.g., 25 $^{\circ}\text{C}$ or 37 $^{\circ}\text{C}$).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
- Dilute an aliquot of the clear supernatant with a suitable solvent.
- Quantify the concentration of **Rivulobirin E** in the diluted sample using a validated HPLC method.
- The solubility is expressed in units such as mg/mL or μM .

Determination of pKa by UV-Vis Spectroscopy

Principle: The pKa, or acid dissociation constant, can be determined by measuring the change in the UV-Vis absorbance spectrum of a compound as a function of pH.

Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes

- A set of buffers with a range of known pH values

Procedure:

- Prepare a stock solution of **Rivulobirin E** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of solutions by diluting the stock solution in different buffers to cover a wide pH range (e.g., pH 2 to 12). The final concentration of the organic solvent should be kept low and constant across all solutions.
- Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.
- Plot the absorbance at these wavelengths against the pH.
- The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Antiviral Mechanism of Action: Inhibition of Viral RNA Polymerase

Rivulobirin E is described as an antiviral compound that functions through the inhibition of viral RNA polymerase, an essential enzyme for the replication of RNA viruses. This mechanism is a common target for antiviral drugs as it disrupts the viral life cycle.

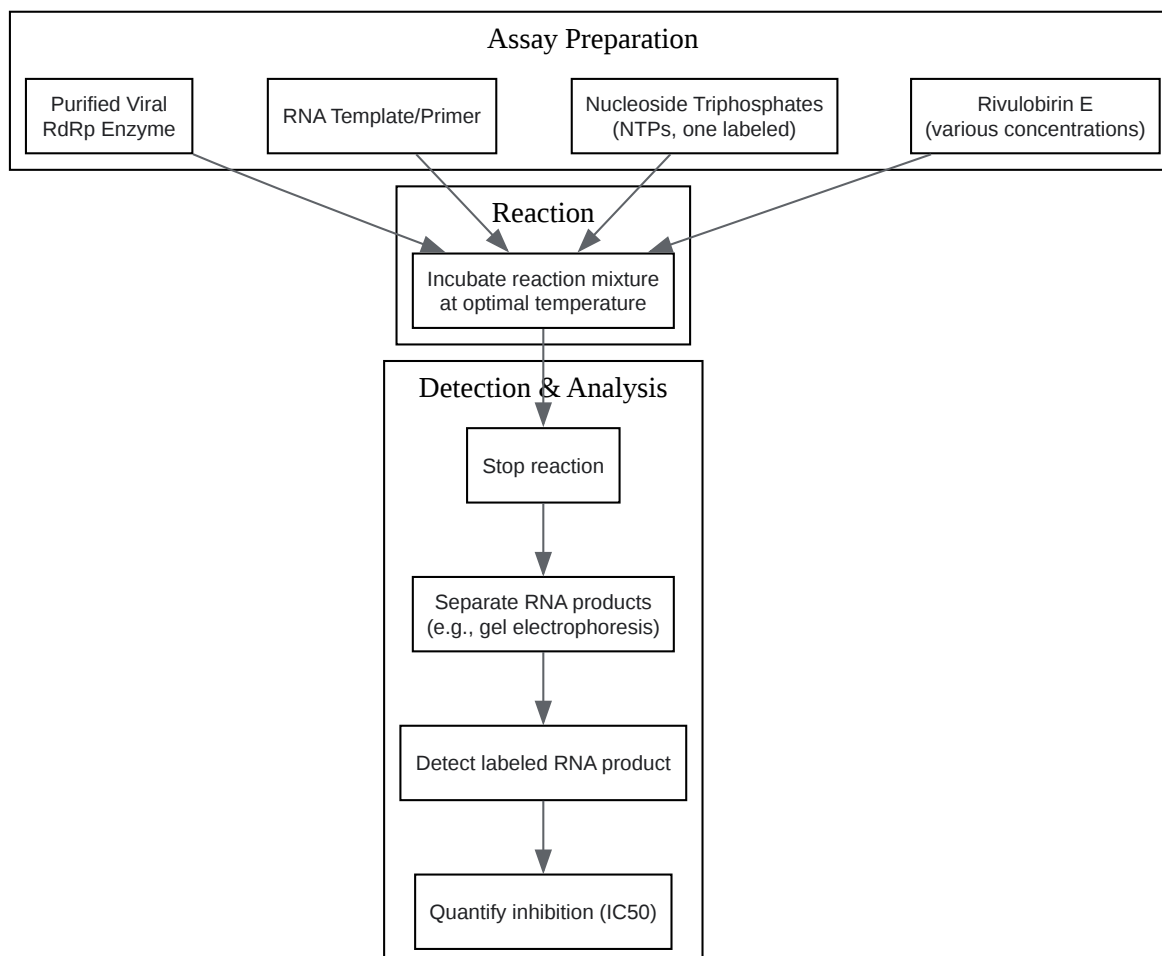
Proposed Signaling Pathway

The following diagram illustrates the general mechanism of viral RNA polymerase inhibition.

Caption: General mechanism of viral RNA polymerase inhibition by **Rivulobirin E**.

Experimental Workflow: RNA Polymerase Inhibition Assay

The following workflow describes a typical in vitro assay to determine the inhibitory activity of a compound against a viral RNA-dependent RNA polymerase (RdRp).



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Caption: Experimental workflow for an in vitro RdRp inhibition assay.

Conclusion

Rivulobirin E, a natural dicoumarin, presents a promising scaffold for the development of novel antiviral therapeutics targeting viral RNA polymerase. While specific physicochemical and biological data for this compound remain scarce in the public domain, this guide provides a

foundational understanding based on its chemical class and reported mechanism of action. The generalized experimental protocols outlined herein offer a starting point for researchers to further characterize **Rivulobirin E** and elucidate its full therapeutic potential. Further studies are warranted to establish a complete physicochemical profile and to confirm its efficacy and specific molecular interactions with viral RNA polymerases from various viral families.

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